molecular formula C13H9ClFNO B185108 3-chloro-N-(4-fluorophenyl)benzamide CAS No. 33489-31-5

3-chloro-N-(4-fluorophenyl)benzamide

Cat. No. B185108
CAS RN: 33489-31-5
M. Wt: 249.67 g/mol
InChI Key: KUABZWBUUUACJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-(4-fluorophenyl)benzamide is a chemical compound with the molecular formula C13H9ClFNO . It has been used in the preparation of 3-chloro-4-fluoro-2′-methoxycarbonyldiphenyl ether required for the synthesis of flavone and xanthone derivatives .

Scientific Research Applications

1. Intermolecular Interactions and Polymorphic Modifications 3-Chloro-N-(4-fluorophenyl)benzamide has been a subject of interest in studies focusing on intermolecular interactions and polymorphic modifications. Research has delved into the role of different intermolecular interactions in the polymorphic modifications of this compound, highlighting how weak interactions play a vital role in the formation of different polymorphic modifications, leading to observations of conformational and packing polymorphs. These weak interactions, primarily dispersive in nature, have been quantitatively investigated, enhancing our understanding of the crystal structures of such compounds (Shukla et al., 2018).

2. Disorder and Concomitant Polymorphism The occurrence of concomitant polymorphism in derivatives of 3-chloro-N-(4-fluorophenyl)benzamide, resulting from disorder in the crystal structure, has been identified. Studies have shown that such disorder holds the molecular conformation identical across different forms, with variations brought by hydrogen bonds and weak interactions leading to packing polymorphism (Chopra & Row, 2008).

3. Antipathogenic Activity A derivative of 3-chloro-N-(4-fluorophenyl)benzamide has been synthesized and characterized for its interaction with bacterial cells. The anti-pathogenic activity of this derivative, especially against strains known for their biofilm-forming capabilities, demonstrates the potential for the development of novel anti-microbial agents with antibiofilm properties. This highlights the compound's relevance in medicinal chemistry and pharmaceutical research (Limban et al., 2011).

4. Synthesis and Spectral Properties Research has also explored the solvent-free synthesis of derivatives of 3-chloro-N-(4-fluorophenyl)benzamide, examining their spectral properties. The synthesis processes and the subsequent spectral analysis contribute to our understanding of the chemical properties of these compounds and their potential applications in various fields of chemistry (Thirunarayanan & Sekar, 2013).

5. Dimorphic Behavior and Non-Centrosymmetric Environments The dimorphic behavior of certain derivatives of 3-chloro-N-(4-fluorophenyl)benzamide has been analyzed. The cooperative interplay of strong hydrogen bonds and weak intermolecular interactions is responsible for steering the molecules to pack in noncentric environments, a feature important in the study of crystallography and material science (Chopra & Row, 2005).

Future Directions

The future directions for research on 3-chloro-N-(4-fluorophenyl)benzamide could involve further exploration of its potential as a tyrosinase inhibitor . This could have implications for the treatment of conditions related to melanin overproduction, such as certain skin pigmentation disorders and neurodegenerative processes in Parkinson’s disease .

properties

IUPAC Name

3-chloro-N-(4-fluorophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClFNO/c14-10-3-1-2-9(8-10)13(17)16-12-6-4-11(15)5-7-12/h1-8H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUABZWBUUUACJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40304115
Record name 3-chloro-N-(4-fluorophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40304115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(4-fluorophenyl)benzamide

CAS RN

33489-31-5
Record name NSC164259
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164259
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-chloro-N-(4-fluorophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40304115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-N-(4-fluorophenyl)benzamide
Reactant of Route 2
Reactant of Route 2
3-chloro-N-(4-fluorophenyl)benzamide
Reactant of Route 3
Reactant of Route 3
3-chloro-N-(4-fluorophenyl)benzamide
Reactant of Route 4
Reactant of Route 4
3-chloro-N-(4-fluorophenyl)benzamide
Reactant of Route 5
Reactant of Route 5
3-chloro-N-(4-fluorophenyl)benzamide
Reactant of Route 6
Reactant of Route 6
3-chloro-N-(4-fluorophenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.